molecular formula C25H18ClNO3 B14094990 7-Chloro-1-phenyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-phenyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14094990
M. Wt: 415.9 g/mol
InChI Key: NBVMRCBOWIRXRZ-UHFFFAOYSA-N
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Description

7-Chloro-1-phenyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a chromeno-pyrrole system with chloro and phenyl substituents. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-phenyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the condensation of a suitable chromone derivative with a pyrrole derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes may be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also gaining traction in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-phenyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted derivatives that can exhibit different physical and chemical properties. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or aminated compounds.

Scientific Research Applications

7-Chloro-1-phenyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound in drug development for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 7-Chloro-1-phenyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities and biological activities.

    Pyrrole Derivatives: Compounds such as pyrrole-2-carboxylic acid and N-substituted pyrroles exhibit similar chemical reactivity.

Uniqueness

7-Chloro-1-phenyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of a chromeno-pyrrole system with chloro and phenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H18ClNO3

Molecular Weight

415.9 g/mol

IUPAC Name

7-chloro-1-phenyl-2-(2-phenylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H18ClNO3/c26-18-11-12-20-19(15-18)23(28)21-22(17-9-5-2-6-10-17)27(25(29)24(21)30-20)14-13-16-7-3-1-4-8-16/h1-12,15,22H,13-14H2

InChI Key

NBVMRCBOWIRXRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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